N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a synthetic benzamide derivative characterized by a 3-fluorobenzamide group linked to a tetrahydroisoquinoline scaffold bearing an acetyl moiety. This structure combines aromatic fluorination (known to enhance metabolic stability and bioavailability) with a nitrogen-rich heterocyclic system, which may confer selective binding to biological targets.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)21-8-7-13-5-6-17(10-15(13)11-21)20-18(23)14-3-2-4-16(19)9-14/h2-6,9-10H,7-8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYSGAATQAMBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tetrahydroisoquinoline Synthesis
The tetrahydroisoquinoline scaffold serves as the foundational structure for this compound. Two primary approaches dominate its synthesis:
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a classical method for constructing tetrahydroisoquinoline cores. It involves the condensation of β-arylethylamines with aldehydes or ketones under acidic conditions. For example, reacting phenethylamine derivatives with formaldehyde generates the tetrahydroisoquinoline backbone. However, introducing substituents at specific positions (e.g., the 7-position) requires pre-functionalized starting materials.
Aza-Wittig Reaction
A modular approach involves the aza-Wittig reaction, which forms C=N bonds via iminophosphorane intermediates. As demonstrated in multicomponent syntheses of pyridines, this method allows for precise control over ring substitution. For instance, reacting an iminophosphorane (generated from an azide and triphenylphosphine) with a carbonyl compound yields azadienes, which cyclize to form the tetrahydroisoquinoline framework. This method is advantageous for introducing electron-withdrawing groups or fluorine atoms at desired positions.
Functionalization of the Tetrahydroisoquinoline Core
After constructing the core, subsequent functionalization at the 2- and 7-positions is critical.
Acetylation at the 2-Position
The secondary amine at the 2-position is acetylated using acetic anhydride or acetyl chloride. For example:
- Dissolve 1,2,3,4-tetrahydroisoquinolin-7-amine in dichloromethane.
- Add acetyl chloride (1.2 equivalents) and triethylamine (2 equivalents) as a base.
- Stir at room temperature for 4–6 hours.
- Purify via column chromatography (ethyl acetate/hexane) to obtain 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine.
This step typically achieves yields of 75–85%, with purity confirmed by $$ ^1H $$-NMR (e.g., acetyl peak at δ 2.1 ppm).
Amidation at the 7-Position
The primary amine at the 7-position is coupled with 3-fluorobenzoic acid. Two activation strategies are prevalent:
Acid Chloride Method
- Activate 3-fluorobenzoic acid by treating with oxalyl chloride (1.5 equivalents) and catalytic DMF in dichloromethane at 0°C.
- After 30 minutes, evaporate solvents to obtain 3-fluorobenzoyl chloride.
- React the chloride with 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine in THF, using pyridine to scavenge HCl.
- Isolate the product via liquid-liquid extraction and recrystallization (ethanol/water).
Coupling Reagent Approach
Modern methods employ reagents like HATU or EDCI:
Optimization and Challenges
Regioselectivity in Ring Substitution
Introducing substituents at the 7-position requires careful control. Nitration followed by reduction (e.g., using $$ \text{SnCl}_2/\text{HCl} $$) ensures precise amine placement. Competing reactions, such as para-substitution, are mitigated by steric directing groups.
Purification Strategies
Analytical Characterization
Critical data for validating the compound:
Comparative Analysis of Methodologies
| Parameter | Acid Chloride Method | Coupling Reagent Method |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Cost | Low | High |
| Scalability | Excellent | Moderate |
| Byproducts | HCl (requires scavenging) | Urea derivatives |
Chemical Reactions Analysis
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways, such as Axl kinase, which is associated with cancer progression.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes, including proliferation, differentiation, and apoptosis.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. For example, if it acts as an Axl kinase inhibitor, it would bind to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK . This inhibition can lead to reduced tumor cell proliferation and metastasis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Synthesis Notes:
- The target compound’s synthesis likely involves amide bond formation between 3-fluorobenzoic acid derivatives and a functionalized tetrahydroisoquinoline precursor, analogous to procedures in .
- details a method using trifluoroacetic acid for deprotection and column chromatography for purification, which may apply to the target compound’s synthesis .
Fluorine Substitution:
- The 3-fluorobenzamide group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., inabenfide’s pyridinecarboxamide lacks fluorine) .
- Fluorine’s electron-withdrawing effects may improve binding affinity to targets like enzymes or receptors, as seen in flutolanil’s fungicidal activity .
Heterocyclic Moieties:
- The tetrahydroisoquinoline scaffold may offer superior membrane permeability compared to flutolanil’s isopropoxybenzamide or inabenfide’s pyridinecarboxamide due to its partially saturated ring system.
- Piperazine-containing triazole derivatives () exhibit herbicidal activity, suggesting that nitrogen-rich systems like tetrahydroisoquinoline could similarly interact with biological targets .
Physicochemical Data (Inferred):
- LogP: Likely higher than inabenfide (due to fluorine and acetyl groups) but lower than flutolanil (which has a trifluoromethyl group).
- Solubility: Moderate aqueous solubility due to the amide bond, but lower than polar analogs like inabenfide .
Crystallographic and Structural Analysis
- The acetyl group’s conformation could influence molecular packing and stability .
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and relevant case studies.
Structure and Composition
The compound features a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The molecular formula is CHFNO, with a molecular weight of approximately 253.28 g/mol. The presence of the fluorine atom in the benzamide portion enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the tetrahydroisoquinoline backbone followed by acylation with 3-fluorobenzoyl chloride. The synthetic route can be optimized for yield and purity through various methodologies such as microwave-assisted synthesis or classical heating methods.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated IC values ranging from 1.30 μM against HepG2 liver cancer cells to lower values in other cancer types .
- Mechanism of Action : The proposed mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analyses indicated that treatment with these compounds increased apoptosis rates significantly compared to controls .
HDAC Inhibition
Histone deacetylases (HDACs) are crucial targets in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis:
- Selectivity : Compounds similar to this compound have been identified as selective HDAC inhibitors. For instance, one study reported a compound exhibiting class I HDAC selectivity with an IC value of 95.48 nM against HDAC3 .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives are also studied for their neuroprotective properties:
- Mechanisms : These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neural tissues. Research indicates that they can enhance cognitive function and potentially serve as therapeutic agents for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the effects of a tetrahydroisoquinoline derivative on various tumor cell lines:
| Cell Line | IC (μM) |
|---|---|
| HepG2 | 1.30 |
| MDA-MB-231 | 5.00 |
| A2780 | 4.50 |
| H460 | 6.00 |
The results indicated that the compound significantly inhibited cell proliferation across multiple cancer types, suggesting broad-spectrum anticancer activity .
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection:
- The compound was tested in models of oxidative stress-induced neurotoxicity.
- Results showed a marked reduction in neuronal cell death at concentrations as low as 10 μM.
These findings support the potential application of this compound in treating neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
